Ethanol, 2-[(diphenylmethyl)methylamino]-
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Overview
Description
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL is a chemical compound with the molecular formula C16H19NO. It is known for its applications as a solvent for dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose. Additionally, it is used in organic synthesis, froth flotation, and brake fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Benzhydryl amine or benzhydryl alcohol.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of lubricants, polishes, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the benzhydryl group.
Benzhydrol: Contains the benzhydryl group but lacks the amino and ethanol functionalities.
Diphenhydramine: Shares the benzhydryl group but has different functional groups attached.
Uniqueness
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL is unique due to its combination of the benzhydryl group with the amino and ethanol functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[benzhydryl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H19NO/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
GEKHSCVXJBSBJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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